molecular formula C43H51NO14 B193546 7-EPI-10-OXO-DOCETAXEL CAS No. 162784-72-7

7-EPI-10-OXO-DOCETAXEL

Cat. No.: B193546
CAS No.: 162784-72-7
M. Wt: 805.9 g/mol
InChI Key: ZOLQDWANVNOXBK-JSBGVCCUSA-N
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Description

Docetaxel impurity is a byproduct or degradation product that can be found in docetaxel formulations. Docetaxel is a semi-synthetic chemotherapeutic agent derived from the European yew tree. It is widely used in the treatment of various cancers, including breast, lung, prostate, and gastric cancers. The presence of impurities in docetaxel formulations can affect the drug’s efficacy and safety, making it crucial to identify and control these impurities during the manufacturing process .

Mechanism of Action

Target of Action

7-EPI-10-OXO-DOCETAXEL, also known as “4-epi-6-Oxodocetaxel” or “Docetaxel impurity D”, primarily targets microtubules in the cell . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

This compound interacts with its target by binding to microtubules . This binding is reversible and occurs with high affinity in a 1:1 stoichiometric ratio . The compound prevents cell division and promotes cell death by inhibiting microtubule depolymerization . This means it prevents the breakdown of microtubules, thus disrupting the normal cell cycle and preventing the cells from dividing .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle , specifically the mitotic phase where the cell divides . By binding to microtubules and preventing their depolymerization, the compound disrupts the formation of the mitotic spindle, an essential apparatus for chromosome segregation during cell division . This disruption prevents the cell from completing mitosis, leading to cell cycle arrest and ultimately, cell death .

Pharmacokinetics

It is known that the compound is detected by high-performance liquid chromatography (hplc) . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of cell division, leading to cell death . In vitro studies have shown that the compound has comparable anticancer effects to docetaxel . Its in vivo antitumor effectiveness was found to be inferior to that of docetaxel .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of docetaxel impurity involves several steps, starting from the extraction of the precursor compound from the yew tree. The precursor undergoes various chemical reactions, including esterification, oxidation, and acylation, to form docetaxel. During these reactions, impurities can form due to incomplete reactions, side reactions, or degradation of the intermediate compounds .

Industrial Production Methods

In industrial production, docetaxel is synthesized using a semi-synthetic process. The precursor compound, 10-deacetylbaccatin III, is extracted from the needles of the European yew tree. This compound is then chemically modified through a series of reactions, including esterification with oxalyl chloride and acylation with tert-butyl carbamate, to produce docetaxel. Impurities can arise at various stages of this process, necessitating stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Docetaxel impurity can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and analysis of docetaxel impurity include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of docetaxel. These impurities can affect the stability and efficacy of the final drug product .

Scientific Research Applications

Docetaxel impurity has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to docetaxel impurity include:

Uniqueness

Docetaxel impurity is unique due to its specific chemical structure and the conditions under which it forms. Unlike paclitaxel and cabazitaxel impurities, docetaxel impurity arises from the specific synthetic routes and reaction conditions used in the production of docetaxel. This uniqueness necessitates tailored analytical methods for its identification and quantification .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27+,28+,30-,32+,33-,35-,41+,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLQDWANVNOXBK-JSBGVCCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H51NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167472
Record name 4-epi-6-Oxodocetaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

805.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162784-72-7
Record name 4-epi-6-Oxodocetaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162784727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-epi-6-Oxodocetaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-EPI-6-OXODOCETAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23YRN771SO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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